1-(2,5-Difluoropyridin-4-yl)ethanone
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Overview
Description
1-(2,5-Difluoropyridin-4-yl)ethanone is an organic compound with the molecular formula C7H5F2NO. It is a derivative of pyridine, where the 2 and 5 positions on the pyridine ring are substituted with fluorine atoms, and the 4 position is substituted with an ethanone group.
Preparation Methods
The synthesis of 1-(2,5-Difluoropyridin-4-yl)ethanone typically involves the fluorination of pyridine derivatives followed by the introduction of the ethanone group. One common method involves the reaction of 2,5-difluoropyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2,5-Difluoropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .
Scientific Research Applications
1-(2,5-Difluoropyridin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluoropyridin-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Molecular targets and pathways involved include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to achieve therapeutic effects.
Comparison with Similar Compounds
1-(2,5-Difluoropyridin-4-yl)ethanone can be compared with other fluorinated pyridine derivatives such as:
1-(3,5-Difluoropyridin-2-yl)ethanone: Similar in structure but with fluorine atoms at different positions, leading to different chemical properties and reactivity.
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Contains a triazole ring and an alcohol group, used in different applications such as antifungal agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated pyridine derivatives .
Properties
IUPAC Name |
1-(2,5-difluoropyridin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSNALFRDQIXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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